1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)-
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Overview
Description
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- is a complex organic compound that features a ketone group, a nitrophenyl group, and a piperazinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Ketone Backbone: Starting with a suitable ketone precursor, such as acetone, and introducing the methyl and nitrophenyl groups through Friedel-Crafts acylation.
Introduction of the Piperazinyl Group: This step might involve nucleophilic substitution reactions where the piperazine ring is introduced to the ketone backbone.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenyl and piperazinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
Mechanism of Action
The mechanism of action for compounds like 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- often involves interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl and piperazinyl groups may play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 2-methyl-2-(4-aminophenyl)-1-(4-phenyl-1-piperazinyl)-: Similar structure but with an amino group instead of a nitro group.
1-Propanone, 2-methyl-2-(4-chlorophenyl)-1-(4-phenyl-1-piperazinyl)-: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-methyl-2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-20(2,16-8-10-18(11-9-16)23(25)26)19(24)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZTFUNQVNXPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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